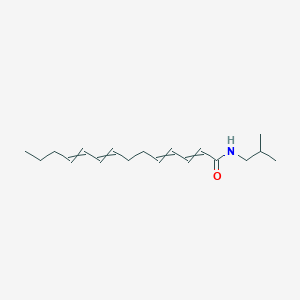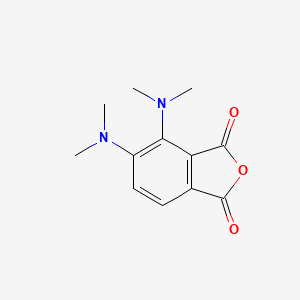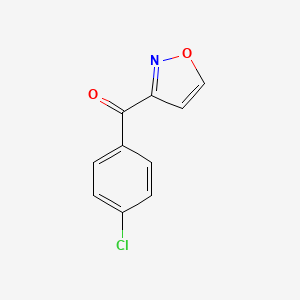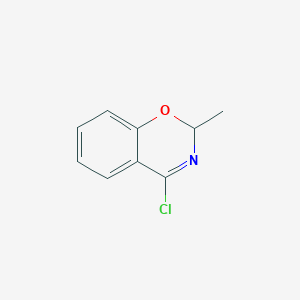
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within its ring structure
Métodos De Preparación
The synthesis of 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of diphenylphosphine with methyl isocyanide in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired azaphosphole ring .
Análisis De Reacciones Químicas
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the azaphosphole to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that have unique catalytic properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing catalytic activity and altering biochemical pathways. Its ability to undergo various chemical reactions also allows it to modify the structure and function of target molecules .
Comparación Con Compuestos Similares
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole can be compared to other azaphosphole derivatives and phosphorus-containing heterocycles. Similar compounds include:
1-Phenyl-2,5-diphenyl-1H-1,3-azaphosphole: Differing by the substitution pattern on the phosphorus atom.
1-Methyl-2,5-diphenyl-1H-1,3-azaphospholine: A related compound with a different ring structure.
1-Methyl-2,5-diphenyl-1H-1,3-azaphosphorine: Another phosphorus-containing heterocycle with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity, which distinguishes it from other similar compounds .
Propiedades
Número CAS |
118806-68-1 |
|---|---|
Fórmula molecular |
C16H14NP |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
1-methyl-2,5-diphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C16H14NP/c1-17-15(13-8-4-2-5-9-13)12-18-16(17)14-10-6-3-7-11-14/h2-12H,1H3 |
Clave InChI |
OVZGPUNMAKSDCN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CP=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)


![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
